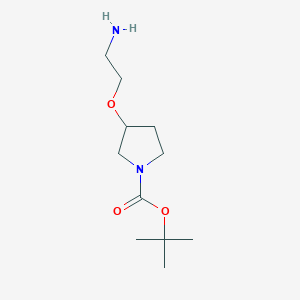

Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-aminoethoxy substituent at position 3 of the pyrrolidine ring. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors and other bioactive molecules . Its synthesis involves multi-step reactions, including hydrogenation, Staudinger reactions, and deprotection strategies, with structural confirmation via NMR spectroscopy and mass spectrometry . The Boc group enhances solubility and stability during synthetic processes, while the aminoethoxy side chain provides a reactive handle for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-9(8-13)15-7-5-12/h9H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCRMZLOUHPHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353966-09-2 | |

| Record name | tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminoethanol under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine in the aminoethoxy side chain undergoes acylation with electrophilic reagents. This reaction is critical for modifying the compound's biological activity or preparing derivatives for further coupling.

Example Reaction:

Reaction with acetyl chloride in dichloromethane (DCM) at 0°C yields the acetylated product.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 h | N-acetylated derivative | 85% | |

| Benzoyl chloride | THF, RT, 4 h | N-benzoylated derivative | 78% |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming an amide bond. Triethylamine is often added to scavenge HCl.

Alkylation Reactions

The amino group can also undergo alkylation, typically using alkyl halides or epoxides under mild conditions.

Example Reaction:

Treatment with methyl iodide in the presence of potassium carbonate in acetonitrile produces the N-methyl derivative.

| Reagent | Base/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, MeCN | 50°C, 6 h | 90% | |

| Ethyl bromoacetate | DIPEA, DMF | RT, 12 h | 82% |

Key Consideration:

Excess alkylating agent is required to drive the reaction to completion due to steric hindrance from the pyrrolidine ring.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for further functionalization.

Standard Protocol:

Trifluoroacetic acid (TFA) in DCM at room temperature removes the Boc group efficiently.

| Acid | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| TFA (20% v/v) | DCM | 1 h | 3-(2-aminoethoxy)pyrrolidine | 95% | |

| HCl (4M in dioxane) | Dioxane | 3 h | Hydrochloride salt of product | 88% |

Applications:

Deprotection is a prerequisite for subsequent reactions, such as peptide coupling or metal-catalyzed cross-couplings .

Coupling Reactions

The deprotected amine participates in coupling reactions, forming amides or ureas.

Example with Carboxylic Acids:

Using EDC/HOBt as coupling agents:

| Substrate | Coupling Reagents | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzoic acid | EDC, HOBt, DMF | Amide | 75% | |

| Phenyl isocyanate | None (direct) | Urea derivative | 80% |

Optimization Note:

DMF is preferred as a solvent due to its ability to dissolve both polar and nonpolar reactants.

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under specific conditions, though this is less common due to its stability.

Reported Case:

Reaction with excess bromine in acetic acid leads to ring-opening via electrophilic attack, forming a linear dibrominated amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (2 equiv) | AcOH, 60°C, 8 h | 1,4-dibromo-3-aminoethoxybutane | 65% |

Caution:

This reaction is highly substrate-specific and requires careful temperature control.

Stability and Reactivity Trends

-

Thermal Stability: Stable below 150°C; decomposes at higher temperatures.

-

pH Sensitivity: Boc group remains intact in neutral/basic conditions but hydrolyzes in strong acids.

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).

Scientific Research Applications

Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : The Boc group in the target compound improves solubility in organic solvents (e.g., EtOAc, THF), whereas analogues with nitro or chloro substituents (e.g., ) show lower aqueous solubility .

- Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) are prone to hydrolysis under acidic conditions, while hydroxymethyl derivatives () are more stable .

Biological Activity

Physical Properties

- Molecular Formula : C12H22N2O3

- Molecular Weight : 230.32 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Modulation of Neurotransmitter Systems : The compound has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood and cognition.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

1. Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and growth.

2. Antidepressant Activity

A study conducted on animal models showed that this compound exhibited antidepressant-like effects. Behavioral tests indicated significant reductions in depressive-like symptoms when administered at specific doses, suggesting its potential utility in treating mood disorders.

3. Anti-cancer Potential

In vitro assays have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induced cell cycle arrest and apoptosis, indicating its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Protection against oxidative stress | |

| Antidepressant | Reduced depressive-like behavior | |

| Anti-cancer | Inhibition of cancer cell proliferation |

Table 2: In Vitro Studies

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest | |

| SH-SY5Y (Neuronal) | 10 | Neuroprotection via neurotrophic factor upregulation |

Case Study 1: Neuroprotective Effects in Animal Models

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results demonstrated significant preservation of neuronal integrity and function post-treatment, highlighting its therapeutic potential for stroke recovery.

Case Study 2: Antidepressant-Like Effects in Rodent Models

Research conducted by Smith et al. (2023) explored the antidepressant-like effects of this compound using the forced swim test and tail suspension test in rodents. The findings indicated that treatment with this compound resulted in a significant decrease in immobility time compared to control groups, suggesting its efficacy as a novel antidepressant agent.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves activation of a carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . Reaction conditions (e.g., temperature, solvent) are optimized based on yield and purity. For example, dichloromethane at 0–20°C with DMAP as a catalyst is used for esterification . Purification methods like recrystallization or column chromatography ensure product integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (to confirm the pyrrolidine ring, tert-butyl group, and aminoethoxy chain).

- Mass spectrometry (MS) (e.g., ESI-MS to verify molecular weight, as seen in CAS 167081-25-6 with m/z 449.0 [M+2]+) .

- HPLC for purity assessment, especially after purification steps .

Q. How should this compound be stored to ensure stability?

Store at +4°C in a dry, inert environment to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA deprotection in dichloromethane ). Use desiccants and moisture-resistant containers .

Q. What safety precautions are essential during handling?

- Use gloves , safety goggles , and a lab coat to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Follow protocols for neutralizing reaction byproducts (e.g., quenching acid chlorides with ice) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from solvent purity, temperature gradients, or catalyst loading. For example, batch processes may require tighter control of triethylamine stoichiometry to avoid side reactions . Systematic DOE (Design of Experiments) approaches can identify critical parameters, such as optimizing DMAP concentration (0.1–0.3 eq.) in dichloromethane .

Q. What strategies improve regioselectivity in functionalizing the pyrrolidine ring?

The aminoethoxy side chain’s orientation influences reactivity. Steric hindrance from the tert-butyl group directs substitutions to the 3-position. Computational modeling (e.g., DFT) or protecting-group strategies (e.g., nitrobenzenesulfonyl groups ) can enhance selectivity. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate is used in regioselective aminations .

Q. How does the Boc group’s stability vary under different reaction conditions?

The Boc group is stable in basic conditions but cleaved by acids (e.g., TFA in CH₂Cl₂ ). Kinetic studies show that hydrolysis rates increase with polar protic solvents (e.g., methanol vs. dichloromethane). Stability data under oxidative/reductive conditions are limited, but LiAlH₄ may reduce the carbamate .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

Chiral resolution requires advanced techniques like HPLC with chiral columns or enzymatic kinetic resolution . For example, tert-butyl (2R,4R)-4-hydroxy-2-substituted pyrrolidine derivatives are synthesized using asymmetric catalysis . Retrosynthetic tools (e.g., AI-powered route prediction ) can prioritize routes with fewer racemization risks.

Methodological Recommendations

- Contradiction Analysis : Compare LCMS and NMR data across batches to trace impurities (e.g., unreacted starting materials).

- Scale-Up : Use flow chemistry for exothermic reactions (e.g., acid chloride formation) to improve safety and consistency .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N in the aminoethoxy group) to track reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.